molecular formula C23H17N5O2 B2915308 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899737-35-0

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Cat. No.: B2915308
CAS No.: 899737-35-0
M. Wt: 395.422
InChI Key: QHBUDQKDGPSMQR-UHFFFAOYSA-N
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Description

The compound N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS: 899966-71-3) features a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at position 1 and a 2-naphthamide moiety at position 5. Its molecular formula is C₂₅H₂₁N₅O₃, with a molecular weight of 439.5 g/mol .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBUDQKDGPSMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide typically involves the following steps:

  • Starting Materials: : The synthesis begins with commercially available starting materials including p-toluidine, naphthalene-2-carboxylic acid, and other reagents required for pyrazolo[3,4-d]pyrimidine formation.

  • Formation of 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one: : This intermediate can be synthesized through a series of condensation and cyclization reactions. The reaction conditions may involve the use of catalysts like acids or bases, elevated temperatures, and solvents such as dimethyl sulfoxide (DMSO) or ethanol.

  • Formation of 2-naphthamide Derivative: : The final step involves the coupling of 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one with naphthalene-2-carboxylic acid to form the amide linkage. This step might require coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the synthesis may be optimized to enhance yield and cost-efficiency. Large-scale synthesis could involve:

  • Batch Reactors: : Used to control reaction conditions meticulously and ensure high yields of the product.

  • Continuous Flow Reactors: : Employed for continuous production and better control over reaction parameters, often leading to higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized under harsh conditions, potentially forming hydroxylated derivatives.

  • Reduction: : The compound's carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Aromatic substitution reactions can occur, especially on the naphthalene ring, under conditions involving electrophiles and nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether.

  • Substitution: : Halogenating agents, nitrating agents, and conditions like Friedel-Crafts alkylation or acylation.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Potential use as a ligand in the development of novel catalysts for organic synthesis.

  • Material Science: : Could be a precursor for designing new materials with specific electronic properties.

Biology

  • Enzyme Inhibition: : Possible applications in the study of enzyme inhibitors due to its aromatic and heterocyclic structure.

  • Receptor Binding: : Used in research to understand its interactions with biological receptors.

Medicine

  • Drug Design: : Its structure can be a scaffold for designing new therapeutic agents, particularly in cancer research.

  • Diagnostics: : Can be used in the development of diagnostic tools for detecting specific biological markers.

Industry

  • Polymer Synthesis: : Could be a monomer for creating polymers with unique properties.

  • Dye Production: : Its aromatic nature may be exploited in creating new dyes and pigments.

Mechanism of Action

The mechanism by which N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide exerts its effects involves:

  • Molecular Targets: : Likely targets include specific enzymes, receptors, or DNA sequences, depending on its application.

  • Pathways Involved: : It may interfere with biochemical pathways like signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound p-Tolyl, 2-naphthamide C₂₅H₂₁N₅O₃ 439.5 High aromatic bulk; moderate lipophilicity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Phenyl, 1-naphthamide C₂₂H₁₅N₅O₂ 381.4 Reduced lipophilicity due to phenyl vs. p-tolyl; lower molecular weight
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide p-Tolyl, p-tolyloxy-acetamide C₂₁H₁₉N₅O₃ 389.4 Acetamide group; smaller substituent, potentially better solubility
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Fluorophenyl, methyl-pyrazole, acetamide C₂₀H₁₇FN₆O₂ Not reported Electron-withdrawing fluorine; methyl-pyrazole may enhance metabolic stability
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives Urea moiety Variable Variable Strong hydrogen-bonding capacity; demonstrated anticancer activity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Sulfonamide, fluorinated chromene C₃₀H₂₄F₂N₆O₄S 616.9 Sulfonamide group; high molecular weight; fluorination enhances target binding

Functional Group Impact on Pharmacological Properties

Naphthamide vs. Acetamide :

  • The 2-naphthamide group in the target compound provides significant aromatic bulk, which may enhance hydrophobic interactions with target proteins (e.g., carbonic anhydrase IX ). However, this bulk could reduce aqueous solubility compared to smaller acetamide analogs (e.g., ).

p-Tolyl vs. The methyl group may also shield the core from oxidative metabolism, enhancing stability .

Fluorine and Sulfonamide Substituents :

  • Fluorinated analogs () leverage electron-withdrawing effects to strengthen binding to electron-rich enzyme active sites. Sulfonamide groups () are classic pharmacophores in enzyme inhibitors, offering strong hydrogen-bonding and charge interactions .

Urea Derivatives :

  • Urea-containing compounds () exhibit potent anticancer activity, likely due to their ability to form multiple hydrogen bonds. However, they may suffer from poorer bioavailability compared to naphthamide derivatives due to higher polarity .

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits a unique structure that may contribute to its biological activities, particularly in cancer treatment and enzyme inhibition.

Structural Characteristics

The molecular formula of this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2}, with a molecular weight of approximately 320.35 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group and a naphthamide moiety. The arrangement of nitrogen and oxygen atoms within the molecule is critical for its interaction with biological targets.

Compound Name Molecular Formula Molecular Weight (g/mol)
This compoundC18H16N4O2320.35

The primary mechanism of action for this compound involves its ability to selectively inhibit cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to altered cell cycle progression and apoptosis in cancer cells. In silico studies suggest that this compound binds effectively to the active site of CDK2, forming hydrogen bonds with key amino acids, which enhances its inhibitory effect.

Anticancer Properties

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine family demonstrate significant anticancer activity. For instance, studies on similar derivatives have shown that they can inhibit the proliferation of various cancer cell lines, including:

  • Human hepatoma (HepG2)
  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Prostate cancer (PC-3)

In one study, a related compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, highlighting the potential efficacy of these compounds in targeting cancer cells .

Enzyme Inhibition

This compound has also been noted for its enzyme inhibition properties. Pyrazolo[3,4-d]pyrimidines can act as kinase inhibitors, which are vital in regulating various cellular processes. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and inflammation .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Antitumor Activity : A derivative demonstrated high inhibitory activity against several tumor cell lines using an MTT assay. The results indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affected anticancer potency .
  • Enzyme Interaction Studies : Research focusing on enzyme binding affinities revealed that certain analogs could effectively inhibit enzyme activity related to tumor growth and inflammation .

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